molecular formula C11H11NO3 B1311032 2-(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 41790-73-2

2-(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No. B1311032
CAS RN: 41790-73-2
M. Wt: 205.21 g/mol
InChI Key: WMLRBQWYIZGVMF-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)benzoic acid (2-OPBA) is an organic compound that has been widely studied for its various applications in the fields of biochemistry and physiology. It is a derivative of benzoic acid and is composed of two carboxylic acid groups and two oxopyrrolidine rings. It is a white solid that is soluble in water and ethanol. 2-OPBA has been studied for its potential use in the synthesis of various compounds and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methodologies : A new synthesis method for 2-(3-methyl-2,5-di-oxopyrrolidin-1-yl)benzoic acid, a derivative of the target compound, was developed by Barker et al. (2003). This method provided cleaner material in higher overall yield than previous methods (Barker, Brimble, & McLeod, 2003).

  • Co-crystal Structure with L-Proline : Chesna et al. (2017) studied a hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, which included benzoic acid, a structurally related compound. This research highlighted the application of non-centrosymmetric co-crystallization in a chiral space group (Chesna et al., 2017).

Catalytic and Chemical Properties

  • Catalytic Properties in Transfer Hydrogenation : Prakash et al. (2014) investigated the catalytic properties of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, a related compound, in transfer hydrogenation reactions. This study is significant for understanding the catalytic capabilities of similar benzoic acid derivatives (Prakash et al., 2014).

  • Synthesis of Luminescent Coordination Complexes : Hou et al. (2013) explored the synthesis and luminescent properties of lanthanide coordination complexes involving 3-pyridin-yl-benzoic acid, demonstrating potential applications in material science for related benzoic acid compounds (Hou et al., 2013).

Biomedical and Biological Research

  • Biological Activity Prediction : Kharchenko et al. (2008) synthesized novel compounds including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and predicted their biological activity, demonstrating the potential biomedical applications of such compounds (Kharchenko, Detistov, & Orlov, 2008).

  • .app/papers/activity-influenza-virus-vitrovivo-inhibition-yu/11a12d3d071d591c8217d4ebaa0c0252/?utm_source=chatgpt).

Material Science and Photophysical Applications

  • Fluorescent Zn(II) Sensors : Nolan et al. (2006) developed ZP9 and ZP10, fluorescent sensors containing benzoic acid derivatives, for detecting Zn(II). These compounds have potential applications in biological imaging (Nolan et al., 2006).

  • Development of Novel Fluorescence Probes : Setsukinai et al. (2003) synthesized novel fluorescence probes based on benzoic acid derivatives, enabling the detection of reactive oxygen species. This research is significant for its applications in biological and chemical studies (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action of 2-(2-oxopyrrolidin-1-yl)benzoic Acid is not explicitly mentioned in the search results. Its potential applications in proteomics research are mentioned , suggesting it may interact with proteins in some way.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRBQWYIZGVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427854
Record name 2-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41790-73-2
Record name 2-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (4.3 g) in methanol (30 mL) was added 8 N aqueous sodium hydroxide solution (6.9 mL) at room temperature, and the mixture was heated to 50° C., and stirred overnight. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 N aqueous hydrochloric acid solution (3 mL), and the solvent was evaporated under reduced pressure. The resultant crystals were recrystallized from ethanol to give the title compound (2.58 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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